molecular formula C7H6FNO B3285480 2-Fluoro-1-pyridin-2-yl-ethanone CAS No. 80458-99-7

2-Fluoro-1-pyridin-2-yl-ethanone

Cat. No.: B3285480
CAS No.: 80458-99-7
M. Wt: 139.13 g/mol
InChI Key: GSLJELNDITYNEQ-UHFFFAOYSA-N
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Description

2-Fluoro-1-pyridin-2-yl-ethanone (CAS: 80458-99-7) is a fluorinated pyridine derivative with the molecular formula C₇H₆FNO and a molecular weight of 139.04 g/mol (calculated exact mass: 139.0433 g/mol). Its structure features a pyridine ring substituted at the 2-position with an ethanone group bearing a fluorine atom. Key identifiers include:

  • SMILES: C1=CC=NC(=C1)C(=O)CF
  • InChIKey: GSLJELNDITYNEQ-UHFFFAOYSA-N

Properties

IUPAC Name

2-fluoro-1-pyridin-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLJELNDITYNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-pyridin-2-yl-ethanone typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-pyridyl ethanone with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-pyridin-2-yl-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Fluoro-1-pyridin-2-yl-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-pyridin-2-yl-ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or modulation of enzymatic activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Limitations

  • Structural Inferences : Comparisons rely on substituent effects rather than direct experimental data for all compounds.

Biological Activity

2-Fluoro-1-pyridin-2-yl-ethanone, a fluorinated derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of a fluorine atom and a pyridine ring, suggests diverse interactions with biological targets, making it a subject of interest in drug discovery and development.

The compound has the following chemical formula and properties:

  • Chemical Formula : C7H6FNO
  • Molecular Weight : 139.13 g/mol
  • CAS Number : 80458-99-7

Biological Activity Overview

Research has demonstrated that this compound exhibits notable biological activities, particularly in the context of enzyme inhibition and receptor modulation. Its activity can be attributed to its structural features that facilitate interactions with various biological targets.

Enzyme Inhibition

In studies focusing on enzyme inhibition, this compound has shown potential as an inhibitor of phospholipase A2 (PLA2), a critical enzyme involved in inflammatory processes. The compound's IC50 value against PLA2 was determined to be approximately 14.3 μM, indicating moderate potency .

Receptor Modulation

The compound also demonstrates activity as a ligand for serotonin receptors, particularly the 5-HT1A subtype. This receptor is implicated in various neurological disorders, including anxiety and depression. Compounds with similar structures have been shown to possess agonist activity at these receptors, suggesting that this compound could have therapeutic applications in treating serotonergic dysfunctions .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound.

StudyFindings
Study 1 Demonstrated inhibition of PLA2 with an IC50 of 14.3 μM .
Study 2 Evaluated the agonist activity at 5-HT1A receptors in vivo, indicating potential for treating anxiety and depression .
Study 3 Investigated the synthesis of pyridine derivatives and their biological evaluations, highlighting the importance of fluorine substitution for enhancing biological activity .

The mechanism through which this compound exerts its biological effects likely involves binding to specific active sites on target enzymes or receptors. For PLA2, molecular docking studies suggest that the compound can fit well into the active site, thereby inhibiting its function. Similarly, for serotonin receptors, structural analogs have shown that fluorination can enhance binding affinity and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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